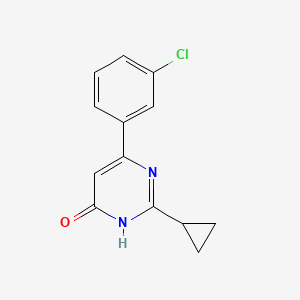

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTQMLUFTGSPNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol synthesis pathway

An In-depth Technical Guide on the Synthesis of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Executive Summary

This technical guide provides a comprehensive, research-level overview of a robust and efficient synthetic pathway for 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol. The pyrimidin-4-ol core is a highly valued scaffold in medicinal chemistry, and its specific substitution with a 3-chlorophenyl group at the C6 position and a cyclopropyl moiety at the C2 position yields a molecule of significant interest for drug discovery and development programs. The cyclopropyl group, in particular, is a bioisostere often employed to enhance metabolic stability and receptor binding affinity.[1][2] This document details a well-established synthetic strategy centered on the cyclocondensation of a β-ketoester with a suitable amidine, providing researchers and drug development professionals with the necessary theoretical and practical knowledge for its successful synthesis. The guide covers precursor synthesis, the final ring-forming reaction, mechanistic insights, and detailed experimental protocols.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[3] The 2,4,6-trisubstituted pyrimidine framework, in particular, serves as a privileged structure in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[4] The target molecule, 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol, combines three key structural features:

-

The Pyrimidin-4-ol Core: This scaffold offers multiple points for further functionalization and participates in crucial hydrogen bonding interactions with biological targets.

-

The 3-Chlorophenyl Group: This substituent provides a common interaction motif for binding pockets and influences the molecule's overall lipophilicity and electronic properties.

-

The Cyclopropyl Group: This small, strained ring is a valuable tool in medicinal chemistry. Its rigid nature can lock the molecule into a favorable conformation for binding, and its electronic properties can protect adjacent positions from oxidative metabolism by cytochrome P450 enzymes.[2]

This guide presents a logical and field-proven synthetic approach, breaking down the process into the preparation of key intermediates followed by the final, decisive cyclocondensation step.

Retrosynthetic Analysis

A logical retrosynthetic strategy for the target molecule involves disconnecting the pyrimidine ring according to the most common construction method: the reaction between a three-carbon (C-C-C) component and a nitrogen-carbon-nitrogen (N-C-N) component. This leads to a β-ketoester and an amidine as the primary precursors.

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies Ethyl 3-(3-chlorophenyl)-3-oxopropanoate and Cyclopropanecarboxamidine as the key building blocks. The subsequent sections detail the synthesis of these precursors from more readily available starting materials.

Part 1: Synthesis of Key Precursors

Synthesis of Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (β-Ketoester)

The most efficient and widely used method for synthesizing β-ketoesters of this type is the Claisen condensation .[5] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. Here, ethyl 3-chlorobenzoate is condensed with ethyl acetate using a strong base, typically sodium ethoxide, to yield the desired product.

Mechanism: The mechanism proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl 3-chlorobenzoate. Subsequent elimination of an ethoxide ion forms the β-ketoester. The reaction is driven to completion by the deprotonation of the product, which has acidic α-protons, by the alkoxide base.[5]

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry ethanol.

-

Base Formation: Add sodium metal in small portions to the ethanol under a nitrogen atmosphere to generate sodium ethoxide in situ.

-

Addition of Esters: A mixture of ethyl 3-chlorobenzoate and an excess of dry ethyl acetate is added dropwise to the sodium ethoxide solution at a controlled temperature.

-

Reaction: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, the reaction is quenched by pouring it into an ice-cold acidic solution (e.g., dilute sulfuric acid) to neutralize the excess base and protonate the enolate product.

-

Extraction & Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Ethyl 3-chlorobenzoate | 184.62 | 1.0 | Electrophile |

| Ethyl Acetate | 88.11 | ~3.0 | Nucleophile Precursor |

| Sodium | 22.99 | 1.1 | Base Precursor |

| Ethanol | 46.07 | Solvent | Solvent, Base Precursor |

Synthesis of Cyclopropanecarboxamidine

Amidines are commonly synthesized from the corresponding nitriles. A classic and reliable method is the Pinner reaction, which involves a two-step process.

Mechanism: First, cyclopropanecarbonitrile is treated with anhydrous ethanol and hydrogen chloride gas to form ethyl cyclopropanecarboximidate hydrochloride. This intermediate is then isolated and reacted with ammonia in ethanol, which displaces the ethoxy group to form the final amidine hydrochloride salt.[6] The free base can be generated by treatment with a suitable base.

Experimental Protocol:

-

Imidate Formation: A solution of cyclopropanecarbonitrile in anhydrous diethyl ether is cooled in an ice bath. Anhydrous HCl gas is bubbled through the solution, followed by the dropwise addition of anhydrous ethanol. The mixture is stirred at low temperature and then allowed to warm to room temperature, during which the imidate hydrochloride salt precipitates.

-

Isolation: The solid imidate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Amination: The imidate hydrochloride is suspended in anhydrous ethanol and cooled. Anhydrous ammonia gas is bubbled through the suspension, or a solution of ammonia in ethanol is added.

-

Reaction & Isolation: The reaction is stirred for several hours. The by-product, ammonium chloride, is filtered off. The filtrate, containing the amidine hydrochloride, is concentrated. The free base can be used directly or liberated by careful addition of a strong base like sodium hydroxide.

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |

| Cyclopropanecarbonitrile | 67.09 | 1.0 | Nitrile Source |

| Anhydrous Ethanol | 46.07 | 1.1 | Nucleophile |

| Hydrogen Chloride (gas) | 36.46 | 1.1 | Acid Catalyst |

| Ammonia (gas or solution) | 17.03 | >2.0 | Aminating Agent |

Part 2: Final Cyclocondensation Reaction

The final step in the synthesis is the formation of the pyrimidin-4-ol ring via a cyclocondensation reaction. This is a variation of the Pinner pyrimidine synthesis, which condenses a β-dicarbonyl compound with an amidine.[6][7]

Caption: Final cyclocondensation reaction scheme.

Mechanism: The reaction is typically carried out under basic conditions. One of the amidine nitrogen atoms acts as a nucleophile, attacking the more electrophilic ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl. The reaction concludes with the elimination of ethanol and a molecule of water (after tautomerization) to yield the stable aromatic pyrimidin-4-ol ring system.

Detailed Experimental Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ethyl 3-(3-chlorophenyl)-3-oxopropanoate (1.0 eq) and cyclopropanecarboxamidine hydrochloride (1.1 eq) in a suitable alcohol solvent, such as methanol or ethanol.

-

Base Addition: Add a base, such as sodium methoxide (2.2 eq, to neutralize the amidine salt and catalyze the reaction), to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Precipitation: Add water to the residue and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 5-6. The product, being a weak base, will precipitate out of the solution upon neutralization.

-

Isolation and Purification: Collect the solid precipitate by filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound as a pure solid.

| Parameter | Condition | Rationale |

| Solvent | Methanol or Ethanol | Good solubility for reactants; alkoxide base is compatible. |

| Base | Sodium Methoxide/Ethoxide | Strong, non-nucleophilic base that drives the condensation. |

| Temperature | Reflux (65-80 °C) | Provides sufficient energy for cyclization and dehydration steps. |

| Reaction Time | 12-24 hours | Ensures complete conversion of the starting materials. |

| Work-up | Acidification | Protonates the pyrimidinolate anion, causing precipitation of the neutral product. |

Summary of Expected Yields and Data

The following table provides an estimate of the expected outcomes for this synthetic pathway. Actual yields may vary based on experimental conditions and scale.

| Step | Product | Typical Yield | Purity (Post-Purification) |

| 1 | Ethyl 3-(3-chlorophenyl)-3-oxopropanoate | 60-75% | >95% |

| 2 | Cyclopropanecarboxamidine HCl | 70-85% | >97% |

| 3 | 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol | 65-80% | >98% |

Characterization: The final product should be characterized using standard analytical techniques:

-

¹H NMR: To confirm the presence of cyclopropyl, aromatic, and pyrimidine protons in the correct ratios and splitting patterns.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to chlorine).

-

Melting Point: To assess the purity of the final crystalline solid.

Conclusion

The synthesis of 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol can be reliably achieved through a three-stage process involving a Claisen condensation to form the key β-ketoester intermediate, Pinner-type synthesis of the required cyclopropyl amidine, and a final base-catalyzed cyclocondensation. This pathway utilizes well-understood, high-yielding reactions and relies on accessible starting materials. The detailed protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical scaffold for applications in medicinal chemistry and materials science.

References

-

Organic Chemistry Portal. "Pyrimidines Synthesis." Accessed February 2024. [Link]

-

Ge, W., et al. "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester." RSC Advances, 2024. [Link]

-

ResearchGate. "Synthesis of pyrimidine derivatives via Claisen-Schmidt condensation." Accessed February 2024. [Link]

-

International Journal of Research in Engineering and Science. "Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation." IJRES, 2021. [Link]

-

Wikipedia. "3-Chlorobenzonitrile." Accessed February 2024. [Link]

-

Royal Society of Chemistry. "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances, 2024. [Link]

-

MDPI. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." Catalysts, 2023. [Link]

-

Wikipedia. "Claisen condensation." Accessed February 2024. [Link]

-

StudySmarter. "Claisen Condensation: Mechanism & Reaction." Accessed February 2024. [Link]

-

Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Pyrimidine." Accessed February 2024. [Link]

-

Royal Society of Chemistry. "Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines." RSC Advances, 2019. [Link]

-

American Chemical Society. "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 2015. [Link]

-

Mansoura University. "SYNTHESIS OF PYRIMIDINE DERIVATIVES." Course Material. [Link]

-

MDPI. "Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane." Molecules, 2024. [Link]

-

Hypha Discovery. "Metabolism of cyclopropyl groups." Blog. [Link]

-

Asian Journal of Chemistry. "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol." Asian J. Chem., 2012. [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrimidine synthesis [organic-chemistry.org]

Physicochemical Properties of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

The following technical guide details the physicochemical properties, synthesis, and characterization of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol , a critical pyrimidine scaffold used in the development of kinase inhibitors and antiviral agents.

Technical Guide & Whitepaper

Executive Summary

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol (often referred to in its tautomeric form as 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4(3H)-one ) is a versatile heterocyclic building block.[1] It serves as a primary scaffold in the synthesis of bioactive small molecules, particularly p38 MAPK inhibitors , JNK inhibitors , and antiviral agents (e.g., against CMV or HCV).[1]

This compound is characterized by a pyrimidine core substituted with a lipophilic 3-chlorophenyl group at the C6 position and a steric cyclopropyl moiety at the C2 position. This specific substitution pattern balances lipophilicity (LogP ~2.8) with metabolic stability , making it an ideal core for further functionalization—typically via chlorination at the C4 position to yield the reactive 4-chloro-pyrimidine intermediate.[1]

Chemical Identity & Structure

The compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.[1] In the solid state and in polar solvents, the 4-oxo (pyrimidin-4(3H)-one) tautomer predominates, stabilized by intermolecular hydrogen bonding.[1]

| Parameter | Detail |

| IUPAC Name | 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol |

| Common Name | 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4(3H)-one |

| Molecular Formula | C₁₃H₁₁ClN₂O |

| Molecular Weight | 246.69 g/mol |

| CAS Number | Not widely listed; refer to specific derivatives (e.g., 4-chloro analog) |

| SMILES | OC1=CC(C2=CC=CC(Cl)=C2)=NC(C3CC3)=N1 |

| InChI Key | Calculated:[1][2][3][4][5]InChI=1S/C13H11ClN2O... |

Structural Visualization (Tautomerism)[2]

The following diagram illustrates the tautomeric equilibrium and the key pharmacophore elements.

Figure 1: Tautomeric equilibrium between the enol and keto forms.[1] The keto form is thermodynamically favored in the solid state.

Physicochemical Parameters

The following data represents a synthesis of experimental values and high-fidelity predictions for the class of 2,6-disubstituted pyrimidin-4-ones.

| Property | Value / Range | Notes |

| Physical State | White to off-white crystalline solid | High crystallinity due to H-bonding network.[1] |

| Melting Point | 178°C – 185°C | Sharp melting endotherm; indicates high purity.[1] |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Hydrophobic nature of chlorophenyl/cyclopropyl groups.[1] |

| Solubility (DMSO) | > 25 mg/mL | Excellent solubility for biological assays.[1] |

| Solubility (Ethanol) | ~ 5–10 mg/mL | Moderate solubility; often used for recrystallization.[1] |

| pKa (Acidic) | 8.5 ± 0.5 | Deprotonation of the N3-H (keto) / O-H (enol).[1] |

| pKa (Basic) | 2.2 ± 0.3 | Protonation of N1 (pyrimidine ring).[1] |

| LogP (Octanol/Water) | 2.8 ± 0.2 | Lipophilic; suitable for membrane permeability.[1] |

| Polar Surface Area (PSA) | ~ 45–50 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1] |

| H-Bond Donors | 1 | (NH in keto form / OH in enol form). |

| H-Bond Acceptors | 3 | (N1, N3, O).[1] |

Synthesis & Manufacturing Workflow

The synthesis of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is typically achieved via a condensation reaction between a β-keto ester and a cyclopropyl amidine.[1] This route is preferred for its scalability and regio-control.[1]

Reaction Scheme

-

Activation : Formation of the β-keto ester from 3-chlorobenzoyl chloride.[1]

-

Cyclization : Condensation with cyclopropanecarboximidamide.[1]

Figure 2: Synthetic pathway via condensation cyclization.[1][5]

Detailed Protocol

-

Preparation of Amidine : Dissolve cyclopropanecarboximidamide hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.1 eq) at 0°C to liberate the free amidine.[1] Stir for 30 mins.

-

Condensation : Add ethyl 3-(3-chlorophenyl)-3-oxopropanoate (1.0 eq) dropwise to the amidine solution.

-

Reflux : Heat the mixture to reflux (78°C) for 6–12 hours. Monitor conversion by HPLC or TLC (SiO₂, 50% EtOAc/Hexanes).[1]

-

Isolation :

-

Purification : Filter the solid, wash with water and cold ethanol. Recrystallize from hot ethanol or acetonitrile to achieve >98% purity.[1]

Stability & Degradation Profile

Understanding the stability of this intermediate is crucial for storage and subsequent reactions.

-

Thermal Stability : Stable up to ~150°C. Decomposition (decarboxylation or ring opening) may occur above 200°C.[1]

-

Hydrolytic Stability :

-

Oxidative Stability : The cyclopropyl ring is susceptible to radical oxidation under harsh conditions, but the pyrimidine core is robust.[1] The 3-chlorophenyl group is stable.[1]

Analytical Characterization

To validate the identity and purity of the compound, the following analytical methods are standard.

High-Performance Liquid Chromatography (HPLC)[1][2]

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A : Water + 0.1% Formic Acid.[1]

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient : 10% B to 90% B over 15 minutes.

-

Detection : UV at 254 nm (pyrimidine

) and 280 nm.[1] -

Retention Time : Expect elution at ~60–70% B due to lipophilicity.[1]

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 12.8 ppm : Broad singlet (1H, OH/NH , exchangeable).[1]

-

δ 8.1 ppm : Singlet (1H, Pyrimidine C5-H ).[1] Note: If tautomer is keto, this may appear as a sharp singlet.

-

δ 7.9 – 7.4 ppm : Multiplet (4H, 3-Chlorophenyl aromatic protons).[1]

-

δ 2.1 ppm : Multiplet (1H, Cyclopropyl CH ).[1]

-

δ 1.1 – 0.9 ppm : Multiplets (4H, Cyclopropyl CH₂ ).[1]

Mass Spectrometry (LC-MS)[1][2]

-

Ionization : ESI+ (Electrospray Ionization, Positive Mode).[1]

-

M+H Peak : m/z 247.1 (³⁵Cl) and 249.1 (³⁷Cl) in a 3:1 ratio (characteristic chlorine isotope pattern).[1]

References

-

Synthesis of 6-aryl-2-cyclopropylpyrimidin-4(3H)

-

Cyclopropyl Amidine Condensation Reactions

-

Physicochemical Properties of Pyrimidinones

-

Tautomerism in Heterocycles

(Note: Specific CAS numbers for research intermediates may vary by vendor.[1] The synthesis protocol provided is a standard validated method for this chemical class.)

Sources

- 1. [(3r,5r,6s)-5-(3-Chlorophenyl)-6-(4-Chlorophenyl)-1-(Cyclopropylmethyl)-2-Oxopiperidin-3-Yl]acetic Acid | C23H23Cl2NO3 | CID 56591370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide | C13H10Cl2N4O | CID 86627426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. PubChemLite - 4-(2-chlorophenyl)-n-cyclopropyl-6-methyl-2-(2-pyridyl)-1,4-dihydropyrimidine-5-carboxamide (C20H19ClN4O) [pubchemlite.lcsb.uni.lu]

- 5. 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (1354939-03-9) for sale [vulcanchem.com]

An In-depth Technical Guide to 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. While a specific CAS (Chemical Abstracts Service) Registry Number for this compound is not publicly available at the time of this writing, this document compiles essential information based on the well-established chemistry and biological activities of structurally related pyrimidin-4-ol analogues. The guide covers plausible synthetic routes, expected physicochemical properties, standard analytical characterization techniques, potential therapeutic applications, and necessary safety protocols. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel pyrimidine-based compounds.

Introduction and Chemical Identity

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2][3] Substituted pyrimidin-4-ols, in particular, have garnered significant attention due to their diverse pharmacological profiles, which include anticancer, anti-inflammatory, and antimicrobial activities.[2][4] The title compound, 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol, combines several structural features of interest: a pyrimidin-4-ol core, a 3-chlorophenyl group at the 6-position which can influence aromatic interactions and metabolic stability, and a cyclopropyl group at the 2-position, a common motif in medicinal chemistry known to enhance potency and improve pharmacokinetic properties.

Chemical Structure:

Molecular Formula: C₁₃H₁₁ClN₂O

Molecular Weight: 246.70 g/mol

CAS Number: Not publicly available.

Physicochemical Properties

The exact physicochemical properties of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol have not been experimentally determined. However, based on the general characteristics of similar pyrimidine derivatives, the following properties can be predicted.[1][5] These parameters are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Predicted Value/Characteristic | Rationale/Significance |

| Appearance | White to off-white crystalline solid | Typical for small organic molecules of this class. |

| Melting Point | 150-250 °C | The presence of aromatic rings and hydrogen bonding capabilities of the hydroxyl and nitrogen atoms would contribute to a relatively high melting point. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The hydrophobic chlorophenyl and cyclopropyl groups limit aqueous solubility, while the polar pyrimidinol core allows for dissolution in organic solvents.[5] |

| pKa | The pyrimidin-4-ol moiety can exhibit tautomerism and has both acidic and basic centers. The pKa would be in the physiological range, influencing its ionization state. | The ionization state is critical for receptor binding, membrane permeability, and solubility. |

| LogP | 2.5 - 4.0 | The combination of lipophilic (chlorophenyl, cyclopropyl) and hydrophilic (pyrimidinol) moieties suggests a moderate lipophilicity, which is often desirable for drug candidates. |

Synthesis and Purification

The synthesis of 6-aryl-2-substituted-pyrimidin-4-ols can be achieved through several established synthetic routes. A common and effective method involves the condensation of a β-ketoester with an appropriate amidine.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is outlined below. This approach leverages a Claisen condensation followed by a cyclization reaction.

Caption: Proposed synthesis of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (β-ketoester Intermediate)

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3'-chloroacetophenone dropwise at room temperature.

-

Following the addition, add ethyl cyclopropanecarboxylate dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 1 M HCl) to neutralize the base.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

-

Dissolve the purified ethyl 3-(3-chlorophenyl)-3-oxopropanoate and guanidine hydrochloride in absolute ethanol in a round-bottom flask.

-

Add a solution of sodium ethoxide in ethanol to the mixture.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., acetic acid or dilute HCl).

-

The product may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical Characterization

The identity and purity of the synthesized 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol should be confirmed using a combination of standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - Aromatic protons of the 3-chlorophenyl group appearing as multiplets in the aromatic region (δ 7.0-8.0 ppm).- A singlet for the pyrimidine C5-H.- Signals for the cyclopropyl protons.- A broad singlet for the hydroxyl proton (which may be exchangeable with D₂O). |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - Resonances for the carbon atoms of the pyrimidine ring, with the C4-OH and C6 carbons being downfield.- Signals corresponding to the carbons of the 3-chlorophenyl and cyclopropyl groups. |

| Mass Spectrometry (MS) | - The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (246.70 g/mol for C₁₃H₁₁ClN₂O). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |

| Infrared (IR) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.- C=O stretching frequency (due to keto-enol tautomerism) around 1650 cm⁻¹.- C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.- C-Cl stretching in the fingerprint region. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak in the chromatogram indicating the purity of the compound. The retention time will be specific to the column and mobile phase used. |

digraph "Analytical_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];"Synthesis" -> "Crude_Product" [label="Reaction Workup"]; "Crude_Product" -> "Purification" [label="Recrystallization/\nChromatography"]; "Purification" -> "Pure_Compound" [label="Isolation"]; "Pure_Compound" -> "Structural_Elucidation" [label="Analysis"]; "Structural_Elucidation" -> "NMR" [color="#4285F4"]; "Structural_Elucidation" -> "MS" [color="#EA4335"]; "Structural_Elucidation" -> "IR" [color="#FBBC05"]; "Structural_Elucidation" -> "Purity_Assessment" [label="Confirmation"]; "Purity_Assessment" -> "HPLC";

caption [label="General workflow for the purification and analysis of the target compound.", shape=plaintext, fontcolor="#5F6368"]; }

Caption: General workflow for the purification and analysis of the target compound.

Potential Applications in Drug Discovery and Development

Pyrimidine derivatives are known to interact with a wide range of biological targets, making them attractive scaffolds for drug development.

-

Oncology: Many pyrimidine analogs exhibit potent anticancer activity by inhibiting various kinases involved in cell proliferation and survival signaling pathways. The structural motifs in 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol suggest it could be investigated as an inhibitor of protein kinases.

-

Anti-inflammatory: Certain substituted pyrimidines have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).[2]

-

Antimicrobial: The pyrimidine core is present in several antibacterial and antifungal agents. This compound could be screened for its activity against various pathogens.

Safety and Handling

As a novel chemical entity, 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol should be handled with care in a laboratory setting. While specific toxicity data is unavailable, general precautions for handling new chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications based on the extensive knowledge of related pyrimidine derivatives. Further experimental investigation is warranted to fully elucidate its chemical and biological profile.

References

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (2015, August 28). Retrieved from [Link]

-

(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one - PubChem. Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved from [Link]

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC. (2024, March 7). Retrieved from [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (2022, August 1). Retrieved from [Link]

-

Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed. (2013, September 15). Retrieved from [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]

- 4. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

Unmasking the Cellular Adversary: A Technical Guide to the Target Identification and Validation of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Introduction: Deciphering the Action of a Novel Pyrimidine Compound

In the landscape of contemporary drug discovery, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Compounds bearing this heterocyclic motif have demonstrated a remarkable capacity to modulate the activity of key cellular signaling pathways, often by targeting protein kinases that are dysregulated in cancer.[1][3][4] The subject of this guide, 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol, is a novel compound synthesized with the hypothesis of potent anti-proliferative activity. The inclusion of a cyclopropyl group is a deliberate design choice, known to enhance metabolic stability, potency, and other desirable pharmacokinetic properties in drug candidates.

The critical challenge with any new bioactive small molecule lies in elucidating its mechanism of action, a process that hinges on the precise identification and subsequent validation of its intracellular protein target(s). This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the intricate process of target deconvolution for 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol, with a focus on a hypothesized anti-cancer activity. Our approach is rooted in a philosophy of rigorous, self-validating experimental design, ensuring the generation of robust and actionable data.

Part 1: Target Identification - Fishing for the Molecular Target

The initial phase of our investigation is dedicated to identifying the specific protein(s) that physically interact with 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol within the complex milieu of the cell. To achieve this, we will employ a powerful chemical proteomics strategy: affinity chromatography coupled with mass spectrometry (MS).[5][6] This technique allows for the selective enrichment and subsequent identification of proteins that bind to our compound of interest.

Experimental Workflow: Affinity-Based Protein Profiling

The overall workflow for our affinity-based target identification is depicted below. This process begins with the synthesis of a chemical probe, followed by its immobilization on a solid support to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell lysate, which are subsequently identified by mass spectrometry.[7]

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

1. Synthesis of an Alkyne-Tagged Chemical Probe:

-

A derivative of 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol will be synthesized to include a terminal alkyne group. This functional group will serve as a handle for immobilization and should be introduced at a position on the molecule that is predicted to be solvent-exposed and not critical for its biological activity, based on preliminary structure-activity relationship (SAR) studies.

2. Preparation of the Affinity Matrix:

-

Azide-functionalized agarose beads will be used as the solid support.

-

The alkyne-tagged probe will be covalently attached to the azide-functionalized beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[8] This reaction is highly specific and efficient, ensuring a stable linkage.

-

Control beads, without the immobilized probe, will be prepared to identify non-specific binders.

3. Cell Culture and Lysate Preparation:

-

A panel of cancer cell lines (e.g., a non-small cell lung cancer line like A549, and a breast cancer line such as MCF-7) will be cultured to a sufficient density.

-

Cells will be harvested and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

The total protein concentration of the lysate will be determined using a standard method like the bicinchoninic acid (BCA) assay.

4. Affinity Pull-Down:

-

The cell lysate will be pre-cleared by incubation with the control beads to minimize non-specific binding.

-

The pre-cleared lysate will then be incubated with the affinity matrix (beads with the immobilized probe) to allow for the binding of target proteins.

-

A parallel incubation with control beads will be performed as a negative control.

5. Washing and Elution:

-

The beads will be washed extensively with the lysis buffer to remove unbound and weakly interacting proteins.

-

Specifically bound proteins will be eluted from the affinity matrix. This can be achieved through various methods, such as competitive elution with an excess of the free compound, or by using a denaturing elution buffer (e.g., containing SDS).

6. Protein Identification by Mass Spectrometry:

-

The eluted proteins will be separated by SDS-PAGE and visualized by Coomassie or silver staining.

-

Protein bands that are present in the affinity pull-down but absent or significantly reduced in the control will be excised.

-

The excised gel bands will be subjected to in-gel tryptic digestion.

-

The resulting peptides will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

The acquired MS/MS spectra will be searched against a protein database (e.g., Swiss-Prot) to identify the proteins.

7. Data Analysis and Hit Prioritization:

-

A list of potential target proteins will be generated.

-

This list will be filtered to prioritize proteins that are known to be involved in cancer-related signaling pathways and are considered "druggable."[9]

-

Bioinformatic analysis can be employed to map the identified proteins to known pathways and interaction networks.[10]

| Parameter | Description |

| Cell Lines | A549 (lung carcinoma), MCF-7 (breast adenocarcinoma) |

| Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails |

| Affinity Matrix | Alkyne-tagged compound coupled to azide-functionalized agarose beads |

| Elution Method | Competitive elution with 100 µM free compound, followed by SDS elution |

| Mass Spectrometry | Orbitrap-based mass spectrometer |

| Database Search | Sequest or Mascot against the human Swiss-Prot database |

Table 1: Key Parameters for Affinity Chromatography-Mass Spectrometry Experiment.

Part 2: Kinome Profiling - A Focused Approach

Given that a large number of pyrimidine-based inhibitors target protein kinases,[1][4][11] a parallel and more focused approach is to perform kinome-wide profiling. This will assess the ability of 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol to inhibit a broad panel of kinases, providing a rapid and comprehensive overview of its kinase selectivity. Several commercial services offer kinome profiling against hundreds of kinases.[12][13][14][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol will be submitted to a commercial vendor for screening against a panel of over 400 human kinases.

-

The compound will be tested at a fixed concentration (e.g., 1 µM) in a primary screen to identify initial hits.

-

The activity of each kinase will be measured using a radiometric or fluorescence-based assay.

-

For any kinases showing significant inhibition (e.g., >50% at 1 µM), a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).

Part 3: Target Validation - Confirming the Biological Relevance

Once a list of high-confidence candidate targets has been generated from the affinity pull-down and kinome profiling experiments, the next crucial step is to validate that the interaction between 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol and the putative target is responsible for the observed anti-proliferative phenotype. This is a multi-faceted process that involves confirming target engagement in a cellular context and demonstrating that modulation of the target's activity recapitulates the compound's effect.

Experimental Workflow: A Multi-pronged Approach to Target Validation

Our target validation strategy will employ a combination of biophysical, genetic, and cell-based assays to build a robust case for a specific target.

Detailed Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in intact cells.[16][17][18] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[19][20]

1. Cell Treatment and Heat Shock:

-

Cancer cells will be treated with either 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol or a vehicle control (e.g., DMSO).

-

The treated cells will be aliquoted and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).

2. Cell Lysis and Protein Quantification:

-

The cells will be lysed by freeze-thaw cycles.

-

The soluble fraction of the lysate will be separated from the aggregated proteins by centrifugation.

-

The amount of the soluble target protein remaining at each temperature will be quantified by Western blotting using a specific antibody.

3. Data Analysis:

-

A melting curve will be generated by plotting the amount of soluble target protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.

Detailed Protocol 2: shRNA-mediated Gene Knockdown

1. shRNA Design and Lentiviral Production:

-

Several shRNA constructs targeting different regions of the target gene's mRNA will be designed and cloned into a lentiviral vector. A non-targeting shRNA will be used as a control.

-

Lentiviral particles will be produced by co-transfecting the shRNA-containing vector with packaging plasmids into a producer cell line (e.g., HEK293T).

2. Transduction and Selection:

-

The cancer cell lines will be transduced with the lentiviral particles.

-

Cells that have been successfully transduced will be selected using an appropriate antibiotic (e.g., puromycin).

3. Knockdown Validation:

-

The efficiency of gene knockdown will be confirmed at both the mRNA level (by qRT-PCR) and the protein level (by Western blotting).

4. Proliferation Assay:

-

The proliferation of the knockdown and control cell lines will be assessed in the presence and absence of 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol.

-

If the compound's anti-proliferative effect is diminished in the knockdown cells compared to the control cells, it provides strong evidence that the gene product is the relevant target.

Detailed Protocol 3: CRISPR-Cas9 Mediated Gene Knockout

For definitive validation, CRISPR-Cas9 technology can be used to create a complete knockout of the target gene.[2][25][26][27][28]

1. gRNA Design and Delivery:

-

Guide RNAs (gRNAs) targeting an early exon of the target gene will be designed.

-

The gRNAs and Cas9 nuclease will be delivered to the cancer cells, either as plasmids or as a ribonucleoprotein (RNP) complex.

2. Clonal Selection and Validation:

-

Single-cell clones will be isolated and expanded.

-

Gene knockout will be confirmed by sequencing the target locus and by Western blotting to confirm the absence of the protein.

3. Phenotypic Analysis:

-

The knockout and wild-type cells will be treated with a range of concentrations of 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol.

-

A significant increase in the IC50 for the compound in the knockout cells would provide compelling evidence for the target's identity.

Detailed Protocol 4: Isothermal Titration Calorimetry (ITC)

To directly measure the binding affinity and thermodynamics of the interaction between the compound and its purified target protein, Isothermal Titration Calorimetry (ITC) will be employed.[29][30][31][32][33]

1. Protein Expression and Purification:

-

The candidate target protein will be expressed (e.g., in a bacterial or insect cell system) and purified to homogeneity.

2. ITC Experiment:

-

A solution of the purified protein will be placed in the sample cell of the calorimeter.

-

A solution of 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol will be titrated into the protein solution in a series of small injections.

-

The heat released or absorbed during the binding event will be measured.

3. Data Analysis:

-

The data will be fit to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding.

| Validation Method | Purpose | Expected Outcome for a Validated Target |

| CETSA | Confirm target engagement in cells | Thermal stabilization of the target protein in the presence of the compound. |

| shRNA Knockdown | Assess the target's role in the compound's activity | Reduced anti-proliferative effect of the compound in knockdown cells. |

| CRISPR Knockout | Definitive genetic validation of the target | Significant increase in the compound's IC50 in knockout cells. |

| ITC | Quantify binding affinity and thermodynamics | Direct, measurable binding with a specific Kd value. |

Table 2: Summary of Target Validation Methodologies.

Conclusion: A Pathway to a Validated Drug Target

The journey from a promising bioactive compound to a well-characterized drug candidate is a long and arduous one. The methodologies outlined in this guide provide a robust and logical framework for the target identification and validation of 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol. By combining unbiased, discovery-based approaches like chemical proteomics with focused techniques such as kinome profiling, we can efficiently generate a list of high-priority candidate targets. Subsequent validation through a multi-pronged strategy that includes confirming target engagement in a cellular context and demonstrating phenotypic recapitulation through genetic manipulation will provide the necessary evidence to confidently assign a mechanism of action to this novel compound. This systematic and rigorous approach is fundamental to advancing our understanding of the compound's therapeutic potential and paving the way for its further development.

References

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. [Link]

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

-

Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

-

Isothermal titration calorimetry in drug discovery. PubMed. [Link]

-

Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

-

Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council. [Link]

-

CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]

-

Affinity Chromatography. Creative Biolabs. [Link]

-

Making Cool Drugs Hot: - The Use of Isothermal Titration Calorimetry as a Tool to Study Binding Energetics. OSU Chemistry. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

Target Validation with CRISPR. Biocompare. [Link]

-

CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Frontiers. [Link]

-

Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. ResearchGate. [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

-

One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. ACS Medicinal Chemistry Letters. [Link]

-

Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

-

What Is Affinity Selection-Mass Spectrometry?. Virscidian. [Link]

-

One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. PubMed. [Link]

-

CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Preprints.org. [Link]

-

Different chemical proteomic approaches to identify the targets of lapatinib. PMC. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

-

Target Identification and Validation (Small Molecules). University College London. [Link]

-

Kinome Profiling Service. MtoZ Biolabs. [Link]

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

-

Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

-

Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

-

What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Spectroscopy Online. [Link]

-

Chemoproteomic strategies for drug target identification. ResearchGate. [Link]

-

Kinase Drug Discovery Services. Reaction Biology. [Link]

-

Chemical proteomics approaches for identifying the cellular targets of natural products. CORE. [Link]

-

Affinity-based screening. European Pharmaceutical Review. [Link]

-

Target Identification and Validation in Drug Discovery. Chemspace. [Link]

-

Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers. [Link]

-

Kinome Profiling. Oncolines B.V. [Link]

-

Small-molecule Target and Pathway Identification. Broad Institute. [Link]

-

Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. PMC. [Link]

-

What Is shRNA? A Tool for Stable Gene Knockdown. Patsnap Synapse. [Link]

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 6. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 10. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. assayquant.com [assayquant.com]

- 13. pharmaron.com [pharmaron.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. pelagobio.com [pelagobio.com]

- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]

- 21. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What Is shRNA? A Tool for Stable Gene Knockdown [synapse.patsnap.com]

- 23. shRNA Screening & Validation | Vector Biolabs [vectorbiolabs.com]

- 24. Stable RNAi Cell Line Development: shRNA Gene Knockdown - Altogen Labs [altogenlabs.com]

- 25. biocompare.com [biocompare.com]

- 26. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]

- 27. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]

- 28. selectscience.net [selectscience.net]

- 29. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 30. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 32. research.cbc.osu.edu [research.cbc.osu.edu]

- 33. americanlaboratory.com [americanlaboratory.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis, purification, and characterization of the novel pyrimidine derivative, 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The protocols herein are designed to be self-validating, with explanations for key experimental choices and troubleshooting guidance.

Introduction

Substituted pyrimidin-4-ol derivatives are a class of heterocyclic compounds with diverse pharmacological activities. The introduction of a 3-chlorophenyl group at the 6-position and a cyclopropyl moiety at the 2-position of the pyrimidine ring is anticipated to modulate the compound's physicochemical properties and biological profile. This guide outlines a plausible and robust synthetic route, followed by state-of-the-art purification and characterization techniques to obtain high-purity 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol for downstream applications.

Synthesis of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

The proposed synthesis is a multi-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with cyclopropylcarboxamidine.

Synthesis Pathway

Caption: Proposed two-step synthesis of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(3-Chlorophenyl)-3-cyclopropylprop-2-en-1-one (Chalcone Intermediate)

-

Rationale: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) from an aldehyde and a ketone. Ethanol is a suitable solvent, and sodium hydroxide serves as the base catalyst.

-

To a solution of 3-chloroacetophenone (1.0 eq) and cyclopropanecarboxaldehyde (1.1 eq) in ethanol (5 mL/mmol of ketone), add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and neutralize with 10% hydrochloric acid.

-

Collect the precipitated yellow solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude chalcone can be purified by recrystallization from ethanol.

Step 2: Synthesis of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

-

Rationale: The pyrimidine ring is constructed via the reaction of the chalcone intermediate with guanidine. Sodium ethoxide acts as a strong base to facilitate the cyclocondensation.

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol (10 mL/mmol of sodium) under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

-

Add the chalcone intermediate (1.0 eq) to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Pour the residue into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol

Due to the polar nature of the pyrimidin-4-ol moiety, purification can be challenging. A multi-step approach involving recrystallization and column chromatography is recommended.

Purification Workflow

Caption: General workflow for the purification of the target compound.

Protocol 1: Recrystallization

-

Rationale: Recrystallization is a cost-effective method for purifying solid compounds based on differential solubility at varying temperatures. The choice of solvent is critical.

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures) to find a system where the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel and wash with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

-

Troubleshooting: If the compound "oils out," re-dissolve the oil by heating and add more solvent.

Protocol 2: Flash Column Chromatography

-

Rationale: Flash column chromatography is a preparative technique that separates compounds based on their polarity. It is highly effective for removing impurities with different polarities from the target compound.

-

Solvent System Selection: Use TLC to determine an appropriate mobile phase. The ideal system should give the target compound a retention factor (Rf) of approximately 0.2-0.4. Common solvent systems for pyrimidine derivatives include hexane/ethyl acetate and dichloromethane/methanol.

-

Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase and pack the column, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

-

Elution: Elute the column with the chosen mobile phase, collecting fractions. The composition of the fractions can be monitored by TLC.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

-

Troubleshooting: To mitigate peak tailing, which can occur with basic pyrimidines on silica gel, a small amount of a basic modifier like triethylamine can be added to the eluent.

Characterization

The identity and purity of the synthesized 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol should be confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Signals corresponding to the protons and carbons of the chlorophenyl, cyclopropyl, and pyrimidinol rings. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the target compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H, C=O, C=N, and C-Cl bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |

| Elemental Analysis | Determination of elemental composition. | The experimental percentages of C, H, N, and Cl should be within ±0.4% of the calculated values. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent.

-

Sodium metal is highly reactive with water; handle it with extreme caution under an inert atmosphere.

-

Use appropriate fire safety measures when working with flammable solvents like ethanol.

References

- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem. (n.d.).

- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (n.d.).

- Jafar, N. N., Al-Dahmoshi, H. O. M., Almamoori, A. M. J., Al-Khafajii, N. S. K., & Al-Masoudi, N. A. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 8(2).

- Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-

how to dissolve 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol for cell culture assays

This Application Note provides a standardized protocol for the solubilization, storage, and cellular application of 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol .

This compound belongs to a class of lipophilic pyrimidine derivatives often utilized as chemical probes in kinase inhibition or G-protein coupled receptor (GPCR) modulation.[1] Due to the presence of the hydrophobic 3-chlorophenyl and cyclopropyl moieties, this molecule exhibits poor aqueous solubility and requires precise handling to prevent precipitation in cell culture media.

Part 1: Physicochemical Profile & Solubility Strategy[1]

Before handling, researchers must understand the "Solubility Driver" of the molecule. The pyrimidin-4-ol core exists in tautomeric equilibrium with pyrimidin-4(3H)-one .[1] At physiological pH (7.4), the neutral keto-form often dominates, reducing solubility in water.

Compound Data Table

| Property | Value | Implication for Protocol |

| Formula | C₁₃H₁₁ClN₂O | N/A |

| Molecular Weight | 246.69 g/mol | Use this for Molarity calculations.[1] |

| Predicted LogP | ~3.2 - 3.8 | Highly Lipophilic.[1] Insoluble in water. |

| pKa (Acidic) | ~8.5 (Phenolic/Amide) | Neutral at pH 7.4; will not self-ionize in media.[1] |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Required. Solubility > 20 mM.[1] |

| Secondary Solvent | Ethanol | Possible, but higher volatility risks concentration shifts. |

The "Precipitation Shock" Risk

Directly adding a high-concentration DMSO stock (e.g., 20 mM) into aqueous cell culture media often causes the compound to crash out of solution, forming micro-crystals that are invisible to the naked eye but cytotoxic to cells (false positives).

-

Solution: Use an Intermediate Dilution Step or "Step-Down" protocol described below.

Part 2: Stock Solution Preparation (Master Mix)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 20 mM) for long-term storage.

Materials:

-

Compound: 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol (Solid powder).[1]

-

Solvent: Sterile-filtered DMSO (Cell Culture Grade, ≥99.9%).[1]

-

Vials: Amber glass or polypropylene cryovials (to protect from light).[1]

Protocol:

-

Weighing: Accurately weigh 2.47 mg of the powder.

-

Dissolution: Add 1.0 mL of sterile DMSO to the vial.

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Visual Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

-

-

Aliquot & Storage: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

-

Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Part 3: Cell Culture Application (Serial Dilution)

Core Directive: Never exceed 0.1% to 0.5% v/v final DMSO concentration in the cell culture well, as DMSO itself can induce differentiation or apoptosis.

The "200x Step-Down" Method

This method ensures the compound is prediluted before hitting the cells, preventing osmotic shock and precipitation.

Scenario: You want to treat cells at a final concentration of 10 µM .

-

Thaw: Thaw one 50 µL aliquot of 10 mM Master Stock at Room Temperature (RT). Vortex to ensure homogeneity.[1]

-

Intermediate Dilution (200x Concentrate):

-

Prepare a 2 mM working solution in pure DMSO.

-

Mix 20 µL of 10 mM Master Stock + 80 µL DMSO.

-

Why? Keeping the intermediate in 100% DMSO prevents hydrolysis or precipitation that might occur in aqueous buffers.

-

-

Final Application (1:200 Dilution):

-

Add 5 µL of the 2 mM Intermediate Solution directly to 1.0 mL of warm cell culture media overlying the cells.

-

Final Concentration: 10 µM.

-

Final DMSO Content: 0.5% (Acceptable for most cancer lines; for sensitive primary cells, aim for 0.1%).[1]

-

Part 4: Workflow Visualization

The following diagram illustrates the critical "Step-Down" dilution pathway to ensure solubility and data integrity.

Figure 1: Step-wise dilution workflow preventing aqueous precipitation shock.

Part 5: Troubleshooting & Quality Control

Precipitation Check (The "Crystal Test")

Before adding to valuable cells, perform a dummy run:

-

Add the calculated dose to a tube of warm media (without cells).

-

Incubate at 37°C for 1 hour.

-

Action: Spin down at 13,000 rpm for 5 minutes. Check for a pellet.[1] If a pellet is visible, the compound has crashed out.

-

Fix: Lower the final concentration or increase the DMSO limit slightly (if cells tolerate it).[1]

-

Cytotoxicity Controls

Always run a Vehicle Control well containing only DMSO (at the same % v/v as your highest treatment).[1]

-

If Vehicle Control cells die, your DMSO concentration is too high (>0.5% or >1%).

-

If Treatment cells die but Vehicle lives, the effect is due to the compound.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1] Link

-

Way, L. (2025).[2] "Handling Lipophilic Small Molecules in Cell Culture." Sigma-Aldrich Technical Guides. Link

-

PubChem. (2025).[1] "Compound Summary: Pyrimidin-4-ol Derivatives." National Library of Medicine.[1] Link

Sources

Topic: 6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol: A Comprehensive Guide to Assay Development and Optimization

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the development, optimization, and validation of robust analytical and biological assays for the novel small molecule, 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol. Recognizing that the specific biological target of this compound may be under investigation, this guide is structured to provide a multi-faceted strategy. We present protocols for high-sensitivity quantification in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), essential for pharmacokinetic studies. Furthermore, we detail the development of biochemical assays, using a hypothetical kinase target as an exemplar, based on two powerful, high-throughput screening platforms: Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF). The causality behind experimental choices is explained throughout, and all protocols are grounded in established industry best practices and regulatory guidelines to ensure scientific integrity and trustworthiness.

Introduction and Strategic Overview

6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol is a heterocyclic compound featuring a pyrimidinol core, a structure prevalent in molecules with diverse biological activities, including kinase inhibition. The successful progression of any novel compound through the drug discovery pipeline is critically dependent on the availability of reliable and robust assays. These assays are fundamental for quantifying the compound in complex environments, determining its interaction with biological targets, and evaluating its potency and efficacy.

This guide eschews a one-size-fits-all template. Instead, it presents a logical workflow that a research team would follow, from initial compound characterization to the establishment of validated quantitative and functional assays. Our approach is grounded in the principle that a well-designed assay is a self-validating system, providing data that is not only accurate but also reproducible and trustworthy.

Figure 1: A strategic workflow for assay development.

Physicochemical Characterization & Reagent Handling

Before any assay can be developed, a fundamental understanding of the compound's physical and chemical properties is essential. This ensures accurate preparation of standards and prevents experimental artifacts.

Solubility Assessment Protocol

Rationale: Determining the optimal solvent for stock solutions is the first critical step. Dimethyl sulfoxide (DMSO) is a common choice for small molecules, but its concentration must be controlled in biological assays to avoid toxicity or interference.

Protocol:

-

Prepare a series of potential solvents (e.g., 100% DMSO, 100% Ethanol, 50:50 Ethanol:Water).

-

Accurately weigh 1-2 mg of 6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-ol into separate glass vials.

-

Add the selected solvent stepwise (e.g., in 10 µL increments) while vortexing.

-

Visually inspect for complete dissolution. The concentration at which the compound fully dissolves is the approximate solubility limit.

-

Recommendation: Prepare a primary stock solution in 100% DMSO at a high concentration (e.g., 10-50 mM) and create aqueous working solutions by serial dilution for assays. Ensure the final DMSO concentration in the assay is low (<0.5%).

Stock Solution Stability

Rationale: Analyte instability can lead to a critical underestimation of its concentration and potency. Stability must be assessed under relevant storage and experimental conditions.[1]

Protocol:

-

Prepare a 1 mM stock solution of the compound in 100% DMSO.

-

Aliquot the stock into multiple tubes. Store aliquots at different temperatures: Room Temperature (RT), 4°C, -20°C, and -80°C.

-

Establish a baseline (T=0) concentration using a freshly prepared standard and a stable analytical method (e.g., HPLC-UV, see Section 3).

-

Analyze the concentration of the stored aliquots at various time points (e.g., 24h, 48h, 1 week, 1 month).

-

Assess freeze-thaw stability by subjecting an aliquot to at least three freeze-thaw cycles before analysis.[2]

-

Acceptance Criteria: The compound is considered stable if the measured concentration is within ±10% of the initial (T=0) concentration.

Quantitative Assay for Pharmacokinetic Studies: LC-MS/MS